molecular formula C8H9BN2O2 B13430092 (1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)boronic acid

(1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)boronic acid

Cat. No.: B13430092
M. Wt: 175.98 g/mol
InChI Key: XOGOUWQXQYMTEZ-UHFFFAOYSA-N
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Description

(1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core substituted with a boronic acid group. The presence of the boronic acid moiety makes it a valuable reagent in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)boronic acid typically involves the formation of the pyrrolo[2,3-b]pyridine core followed by the introduction of the boronic acid group. One common method involves the reaction of a suitable pyridine derivative with a boronic acid reagent under conditions that facilitate the formation of the desired product. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Organic solvents like toluene, ethanol, or dimethylformamide (DMF).

Major Products

The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of (1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond . In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its boronic acid group, which can form reversible covalent bonds with active site residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its boronic acid group makes it particularly valuable in Suzuki-Miyaura coupling reactions, setting it apart from other similar compounds .

Properties

Molecular Formula

C8H9BN2O2

Molecular Weight

175.98 g/mol

IUPAC Name

(1-methylpyrrolo[2,3-b]pyridin-6-yl)boronic acid

InChI

InChI=1S/C8H9BN2O2/c1-11-5-4-6-2-3-7(9(12)13)10-8(6)11/h2-5,12-13H,1H3

InChI Key

XOGOUWQXQYMTEZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=NC2=C(C=C1)C=CN2C)(O)O

Origin of Product

United States

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